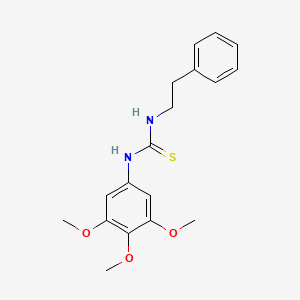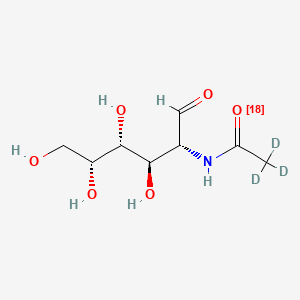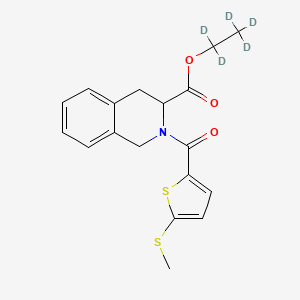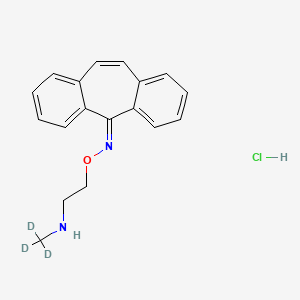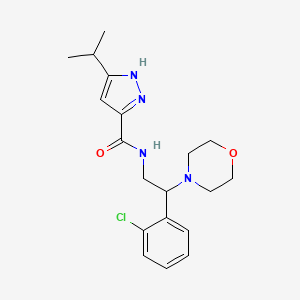
Kdm5B-IN-3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Kdm5B-IN-3 is a small molecule inhibitor specifically targeting the lysine demethylase 5B (KDM5B) enzyme. KDM5B is a member of the KDM5 family of histone demethylases, which play a crucial role in regulating gene expression by demethylating histone H3 lysine 4 (H3K4). This compound has garnered significant attention due to its potential therapeutic applications in various diseases, including cancer and neurodevelopmental disorders .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Kdm5B-IN-3 typically involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure, followed by functional group modifications to enhance its inhibitory activity. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to achieve the desired product .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity of the compound. Techniques such as crystallization, chromatography, and recrystallization are employed to purify the final product .
Análisis De Reacciones Químicas
Types of Reactions
Kdm5B-IN-3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.
Substitution: Substitution reactions can introduce different functional groups, enhancing or modifying its inhibitory properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic solvents. The reaction conditions vary depending on the desired modification, often involving controlled temperature and pH .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with modified functional groups. These derivatives are studied for their potential enhanced inhibitory activity and therapeutic applications .
Aplicaciones Científicas De Investigación
Kdm5B-IN-3 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of KDM5B in gene regulation and epigenetics.
Biology: Investigated for its effects on cellular processes, including cell differentiation and proliferation.
Medicine: Explored as a potential therapeutic agent for treating cancers, particularly breast cancer, and neurodevelopmental disorders.
Industry: Utilized in the development of new therapeutic strategies and drug formulations .
Mecanismo De Acción
Kdm5B-IN-3 exerts its effects by specifically inhibiting the KDM5B enzyme, which demethylates histone H3 lysine 4 (H3K4). By inhibiting this enzyme, this compound prevents the removal of methyl groups from H3K4, leading to changes in gene expression. This inhibition affects various molecular pathways, including those involved in cell cycle regulation, differentiation, and apoptosis .
Comparación Con Compuestos Similares
Kdm5B-IN-3 is compared with other inhibitors targeting the KDM5 family, including:
Kdm5A-IN-1: Another inhibitor targeting KDM5A, with similar but distinct inhibitory properties.
Kdm5C-IN-2: Targets KDM5C, showing different selectivity and potency.
Kdm5D-IN-4: Inhibits KDM5D, with unique effects on gene expression and cellular processes
This compound stands out due to its specificity for KDM5B and its potential therapeutic applications in various diseases. Its unique structure and inhibitory properties make it a valuable tool in scientific research and drug development .
Propiedades
Fórmula molecular |
C19H25ClN4O2 |
|---|---|
Peso molecular |
376.9 g/mol |
Nombre IUPAC |
N-[2-(2-chlorophenyl)-2-morpholin-4-ylethyl]-5-propan-2-yl-1H-pyrazole-3-carboxamide |
InChI |
InChI=1S/C19H25ClN4O2/c1-13(2)16-11-17(23-22-16)19(25)21-12-18(24-7-9-26-10-8-24)14-5-3-4-6-15(14)20/h3-6,11,13,18H,7-10,12H2,1-2H3,(H,21,25)(H,22,23) |
Clave InChI |
YPOZVBBSPPQEEN-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=CC(=NN1)C(=O)NCC(C2=CC=CC=C2Cl)N3CCOCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



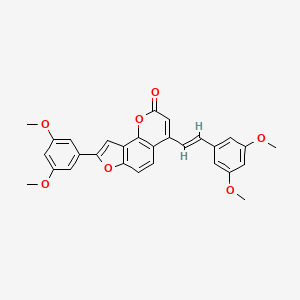
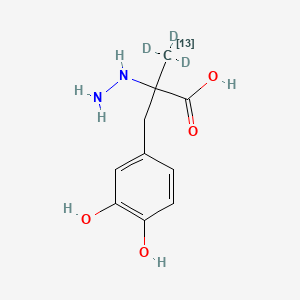
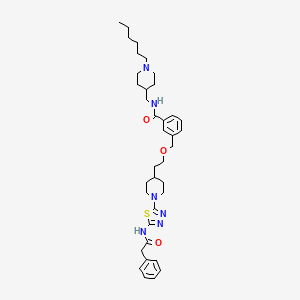



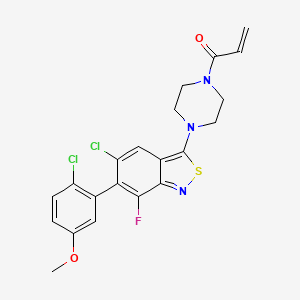
![N-[4-[2,2,3,3,5,5,6,6-octadeuterio-4-(2,3-dichlorophenyl)piperazin-1-yl]butyl]-9H-fluorene-2-carboxamide;hydrochloride](/img/structure/B12413105.png)
